molecular formula C21H22FN3OS B2890042 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide CAS No. 1206991-62-9

2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide

Cat. No.: B2890042
CAS No.: 1206991-62-9
M. Wt: 383.49
InChI Key: UTJAJPVAUJEGOI-UHFFFAOYSA-N
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Description

2-((1-(4-Fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a synthetic organic compound featuring a distinct molecular architecture that incorporates an imidazole core functionalized with a thioether linkage to an N-isopropylacetamide chain, and further substituted with 4-fluorophenyl and p-tolyl (4-methylphenyl) aromatic groups . This specific arrangement confers unique electronic properties and potential for selective molecular interactions, making it a valuable intermediate in medicinal chemistry and pharmaceutical research . The presence of the imidazole-thioacetamide scaffold is of significant interest in the development of bioactive molecules. Related chemical scaffolds have been investigated for their potential as positive allosteric modulators (PAMs) of GABA-A receptors, which are important targets in neurological research . Furthermore, structurally similar compounds featuring the imidazole ring have demonstrated promising biological activities in preliminary research, including potential antiviral and anticancer properties, often through mechanisms involving the inhibition of specific enzymes or interaction with cellular receptors . Researchers can utilize this compound as a key building block for the synthesis of more complex molecules or as a reference standard in bioactivity screening assays. The compound is characterized by a CAS number 1206991-62-9 and a molecular formula of C21H22FN3OS . This product is intended for research and development purposes exclusively. It is strictly for in vitro (non-living systems) use in a controlled laboratory setting and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3OS/c1-14(2)24-20(26)13-27-21-23-12-19(16-6-4-15(3)5-7-16)25(21)18-10-8-17(22)9-11-18/h4-12,14H,13H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJAJPVAUJEGOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is an imidazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

  • Molecular Formula : C22H24FN3S
  • Molecular Weight : Approximately 422.48 g/mol
  • Structural Features : The compound features a thioether linkage, an imidazole ring, and substituents that enhance lipophilicity, potentially improving its interaction with biological targets.

Biological Activity Overview

Research indicates that imidazole derivatives, including this compound, exhibit a range of biological activities. Notably, they have been studied for their anticancer properties and interactions with various biological pathways.

Anticancer Activity

Studies have shown that compounds structurally similar to 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide possess significant anticancer properties. These include:

  • Inhibition of Cell Proliferation : Similar thiosemicarbazide derivatives have demonstrated the ability to inhibit cell growth across various cancer types.
  • Induction of Apoptosis : These compounds may trigger programmed cell death in malignant cells, a crucial mechanism in cancer therapy.

The mechanism by which 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide exerts its effects is not fully elucidated but is believed to involve:

  • Binding Affinity to Enzymes/Receptors : Preliminary molecular docking studies suggest that this compound may bind effectively to enzymes or receptors involved in cancer pathways.
  • Modulation of Signaling Pathways : The imidazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with related imidazole derivatives. The following table summarizes key findings from studies on similar compounds:

Compound NameBiological ActivityMechanism of ActionReference
Thiosemicarbazide DerivativesAnticancer (inhibition of proliferation)Induction of apoptosis
1H-Benzo[d]imidazolesPositive Allosteric Modulators (PAMs) for GABA-A receptorsModulation of receptor activity
1-(4-Fluorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazoleAntimicrobial and anticancer propertiesEnzyme inhibition

Case Studies

Several case studies illustrate the potential applications of this compound in therapeutic contexts:

  • Anticancer Studies : Research on thiosemicarbazides has shown promising results in inhibiting tumor growth in preclinical models. For instance, a study indicated that certain derivatives could reduce tumor size significantly when administered at specific dosages.
  • Neurological Applications : Imidazole derivatives have been explored as modulators of GABA-A receptors, indicating potential for treating neurological disorders by enhancing receptor activity without significant hepatotoxicity .
  • Metabolic Stability Studies : Comparisons with known drugs like alpidem revealed that certain imidazole derivatives maintain higher metabolic stability, suggesting a favorable pharmacokinetic profile for future therapeutic applications .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include:

N-(6-Substituted-Benzothiazol-2-yl)-2-[[4,5-Dimethyl-1-(p-Tolyl/4-Nitrophenyl)Amino-1H-Imidazol-2-yl]Thio]Acetamides These derivatives exhibit cytotoxic effects against C6 glioma and HepG2 liver cancer cell lines, with IC50 values as low as 15.67 µg/mL . The p-tolyl and fluorophenyl substituents in the target compound may enhance lipophilicity and membrane penetration compared to nitrophenyl variants.

1-{5-[(2,4-Dichlorobenzyl)Thio]-1,3,4-Thiadiazol-2-yl}-3-(4-Fluorophenyl)Urea

  • This thiadiazole-fluorophenyl hybrid demonstrated potent anticonvulsant activity (ED50 = 0.65 µmol/kg in MES tests) . The thioether linkage in the target compound may similarly stabilize interactions with cysteine-rich targets (e.g., ion channels).

RWJ67657 (4-(4-(4-Fluorophenyl)-1-(3-Phenylpropyl)-5-(4-Pyridinyl)-1H-Imidazol-2-yl)-3-Butyn-1-ol)

  • A kinase inhibitor with a fluorophenyl-imidazole core, highlighting the role of fluorinated aromatic groups in enhancing binding affinity and metabolic stability .

Key Observations :

  • Fluorophenyl Groups : Enhance target selectivity and pharmacokinetic properties via hydrophobic and electronic effects .
  • Thioether Linkages : Improve metabolic stability compared to ether or ester bonds, as seen in anticonvulsant thiadiazoles .

Q & A

Q. Optimal Conditions :

  • Temperature : 60–80°C for imidazole cyclization; room temperature for thioether coupling .
  • Solvents : DMF or acetonitrile for polar intermediates; dichloromethane for non-polar steps .
  • Catalysts : Use of p-toluenesulfonic acid (PTSA) for cyclization .
  • Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) to track reaction progress .

Basic: Which analytical techniques are essential for characterizing this compound and confirming its structural integrity?

Answer:
A combination of spectroscopic and chromatographic methods is critical:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign signals for fluorophenyl (δ ~7.2–7.4 ppm), p-tolyl (δ ~2.3 ppm for CH₃), and isopropyl groups (δ ~1.2–1.4 ppm) .
    • 19F NMR : Verify the presence of the 4-fluorophenyl moiety (δ ~-115 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ ~468.15 g/mol) .
  • Infrared Spectroscopy (IR) : Identify thioether (C-S, ~650 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) bonds .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using a C18 column and acetonitrile/water gradient .

Advanced: How can researchers resolve contradictions in biological activity data across structural analogs of this compound?

Answer: Contradictions often arise from subtle structural variations. A systematic approach includes:

Structure-Activity Relationship (SAR) Studies :

  • Compare analogs with substitutions on the imidazole ring (e.g., 4-fluorophenyl vs. 4-chlorophenyl) to assess electronic effects .
  • Example: A bromophenyl analog () showed reduced antimicrobial activity compared to the fluorophenyl derivative due to steric hindrance.

Computational Modeling :

  • Use molecular docking to predict binding affinities to target proteins (e.g., kinases or bacterial enzymes) .
  • Validate with isothermal titration calorimetry (ITC) to measure binding constants .

Meta-Analysis of Published Data :

  • Tabulate biological results from analogs (Table 1) to identify trends.
Compound VariationBiological Activity (IC₅₀, μM)Reference
4-Fluorophenyl derivative12.3 (Anticancer)
4-Chlorophenyl derivative28.7 (Anticancer)
p-Tolyl vs. m-Tolyl substitution5.6 vs. 18.9 (Antimicrobial)

Advanced: What methodologies are recommended for designing derivatives with enhanced biological activity?

Answer:

Rational Design via Substituent Modulation :

  • Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to improve metabolic stability .
  • Replace the isopropyl group with cyclopropyl to enhance membrane permeability .

Fragment-Based Drug Discovery (FBDD) :

  • Screen fragment libraries (e.g., 500 Da fragments) to identify moieties that improve target binding .

Late-Stage Functionalization :

  • Use Pd-catalyzed C-H activation to introduce diverse substituents (e.g., -OH, -NH₂) on the imidazole core .

In Silico Optimization :

  • Apply QSAR models to predict ADMET properties and prioritize derivatives .

Advanced: How can researchers address challenges in reproducibility during scale-up synthesis?

Answer:

Process Analytical Technology (PAT) :

  • Implement real-time monitoring via Raman spectroscopy to detect intermediate inconsistencies .

Reaction Engineering :

  • Transition from batch to flow chemistry for precise control of exothermic reactions (e.g., thioether coupling) .

Byproduct Analysis :

  • Use LC-MS to identify and quantify impurities (e.g., hydrolyzed acetamide byproducts) .

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